(S)-3-Chloro-1-methylpyrrolidine

Nicotinic Acetylcholine Receptor Chiral Pharmacology Structure-Activity Relationship (SAR)

(S)-3-Chloro-1-methylpyrrolidine (CAS 1353997-39-3) is an enantiopure, N-methylated heterocyclic compound belonging to the class of chiral pyrrolidine building blocks. Its core structure is a five-membered saturated ring containing a tertiary amine and a chlorine substituent at the stereogenic C3 position.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
Cat. No. B7931385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Chloro-1-methylpyrrolidine
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESCN1CCC(C1)Cl
InChIInChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1
InChIKeyCAHQEQOLLRTHEM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Guide for (S)-3-Chloro-1-methylpyrrolidine (CAS 1353997-39-3): A Chiral Pyrrolidine Building Block


(S)-3-Chloro-1-methylpyrrolidine (CAS 1353997-39-3) is an enantiopure, N-methylated heterocyclic compound belonging to the class of chiral pyrrolidine building blocks . Its core structure is a five-membered saturated ring containing a tertiary amine and a chlorine substituent at the stereogenic C3 position . This specific (S)-configuration is fundamental to its utility, as the chirality dictates the three-dimensional orientation of molecules synthesized from it, directly influencing interactions with biological targets like enzymes and receptors in drug discovery applications [1].

Technical Procurement Rationale: Why (S)-3-Chloro-1-methylpyrrolidine Cannot Be Replaced by its Racemate or (R)-Enantiomer


Substituting (S)-3-Chloro-1-methylpyrrolidine with its (R)-enantiomer or racemic mixture is not a functionally equivalent procurement decision. The stereochemistry at the C3 position is a critical determinant of biological activity for molecules derived from this building block [1]. As demonstrated by the 2.9-fold difference in binding affinity between (S)- and (R)-configured analogs for the neuronal nicotinic acetylcholine receptor (nAChR), the spatial arrangement of the chlorine atom and the N-methyl group leads to significantly different interactions with biological targets [2]. Procuring the incorrect stereoisomer can therefore lead to a complete loss of potency, altered target selectivity, or unexpected in vivo outcomes in drug development programs [3].

Quantitative Evidence Guide for (S)-3-Chloro-1-methylpyrrolidine Differentiation


Direct Enantiomer Comparison: 2.9-Fold Higher Potency at nAChR α4β2 for (S)-Derivative

A direct, head-to-head comparison of two enantiomeric derivatives—3-Chloro-6-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridazine (derived from the (S)-pyrrolidine core) and its (R)-enantiomer counterpart—reveals a significant difference in their binding affinity to the neuronal nicotinic acetylcholine receptor (nAChR) subtype α4β2. The (S)-configured derivative exhibits a Ki of 29 nM, while the (R)-configured derivative shows a Ki of 85 nM [1]. This quantitative difference demonstrates that the stereochemistry of the pyrrolidine building block is a critical determinant of downstream biological activity.

Nicotinic Acetylcholine Receptor Chiral Pharmacology Structure-Activity Relationship (SAR)

Class-Level Evidence: Stereochemistry as a Key Modulator of Biological Activity in Pyrrolidines

Across the pyrrolidine class, stereochemistry is a well-established determinant of biological activity. A study on enantiomeric C-alkyl pyrrolidines demonstrated that while one enantiomer (ent-2) acted as a poor competitive inhibitor of β-glucocerebrosidase (β-GCase), its enantiomer (2) proved to be a potent non-competitive inhibitor [1]. This change in chirality not only altered the potency but also the fundamental mechanism of enzyme inhibition. This class-level evidence reinforces that for pyrrolidine-based molecules, the choice of enantiomer is not a trivial substitution but a decision that can completely alter the biological outcome.

Enantioselective Pharmacology Gaucher Disease Pharmacological Chaperones

Structural Differentiation: Physicochemical Profile of the (S)-Enantiomer

The (S)-enantiomer of 3-chloro-1-methylpyrrolidine possesses a specific and defined set of physicochemical properties that are distinct from its racemate and serve as critical quality control markers for procurement. Key parameters include a predicted boiling point of 139.8±33.0 °C, a density of 1.07±0.1 g/cm³, and a pKa of 8.53±0.40 . While the racemic mixture will have identical bulk properties, the (S)-enantiomer's unique optical rotation and retention time in chiral chromatography are essential for verifying its identity and ensuring that the correct stereoisomer has been procured and is being used in subsequent synthetic steps.

Physicochemical Properties Chiral Resolution Quality Control

Validated Application Scenarios for (S)-3-Chloro-1-methylpyrrolidine in Research and Development


Synthesis of Enantiopure nAChR Ligands for CNS Drug Discovery

The demonstrated 2.9-fold higher potency of the (S)-configured derivative at the nAChR α4β2 subtype [1] positions (S)-3-chloro-1-methylpyrrolidine as the preferred chiral building block for constructing novel nicotinic receptor ligands. This is particularly relevant for CNS drug discovery programs targeting conditions such as cognitive impairment, pain, or nicotine addiction, where precise receptor subtype modulation is critical for efficacy and safety.

Enantioselective Synthesis of Pharmacological Chaperones and Enzyme Inhibitors

Based on class-level evidence showing that pyrrolidine chirality can dictate the mechanism of enzyme inhibition [1], (S)-3-chloro-1-methylpyrrolidine is a valuable intermediate for developing potent and selective pharmacological chaperones or enzyme inhibitors. Its use in asymmetric synthesis can help create molecules that target specific protein conformations, a crucial strategy for addressing diseases like lysosomal storage disorders or certain cancers.

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The well-defined stereochemistry and reactive chlorine handle of (S)-3-chloro-1-methylpyrrolidine make it an excellent starting material for synthesizing novel chiral auxiliaries or ligands for use in asymmetric catalysis. This enables the development of new enantioselective methodologies, which are fundamental for producing single-enantiomer pharmaceuticals and agrochemicals [2].

Technical Documentation Hub

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